molecular formula C24H32N4O7S B029101 trans-Carboxy Glimepiride CAS No. 127554-90-9

trans-Carboxy Glimepiride

Katalognummer B029101
CAS-Nummer: 127554-90-9
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: MMZLACCSCMGVHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-Carboxy Glimepiride is a metabolite of the sulfonylurea glimepiride . It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . Glimepiride is a medication used in the management and treatment of type 2 diabetes mellitus .


Synthesis Analysis

Glimepiride is formed in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . A study has shown that binary and ternary solid dispersion techniques can enhance the solubility and dissolution rate of glimepiride .


Molecular Structure Analysis

The molecular formula of trans-Carboxy Glimepiride is C24H32N4O7S . The molecular weight is 520.6 g/mol . The InChI and Canonical SMILES are also available for further structural analysis .


Chemical Reactions Analysis

The retention time of glimepiride increased slightly with a decrease of mobile phase pH value from 6.8 to 5.8 and of acetonitrile content from 60% to 40%, indicating that both hydrophilic, ionic, and hydrophobic interactions were involved in the HILIC retention and elution mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of trans-Carboxy Glimepiride include a molecular weight of 520.6 g/mol, XLogP3-AA of 2.6, Hydrogen Bond Donor Count of 4, and Hydrogen Bond Acceptor Count of 7 .

Wissenschaftliche Forschungsanwendungen

Diabetes Management

trans-Carboxy Glimepiride: is a metabolite of Glimepiride, a drug used to treat type 2 diabetes mellitus. It stimulates pancreatic β cells to release insulin and works via several extrapancreatic mechanisms . This compound could be pivotal in understanding the pharmacokinetics of Glimepiride and optimizing its dosage for better glycemic control.

Cytochrome P450 Enzyme Research

The formation of trans-Carboxy Glimepiride involves the cytochrome P450 (CYP) isoform CYP2C9 . Research into this metabolite can provide insights into the drug metabolism mediated by CYP2C9, which is crucial for the development of new drugs and predicting drug interactions.

Development of Alternative Delivery Systems

Research into trans-Carboxy Glimepiride can lead to the development of alternative drug delivery systems, such as transdermal patches . This could improve bioavailability, enhance patient compliance, and reduce dosing frequency, offering a significant advantage over traditional oral administration.

Wirkmechanismus

Target of Action

trans-Carboxy Glimepiride is a metabolite of the sulfonylurea glimepiride . The primary target of glimepiride is the ATP-sensitive potassium channels (K ATP channels) on the cell membrane of pancreatic beta cells .

Mode of Action

Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels (K ATP channels) and causing depolarization of the beta cells . trans-Carboxy Glimepiride, being a metabolite of glimepiride, is expected to have a similar mode of action.

Biochemical Pathways

Glimepiride is mainly metabolized by hepatic oxidative biotransformation to an active metabolite hydroxyglimepiride, which contributes about 33% of lowering glucose effect of the parent compound, and an inactive metabolite carboxyl glimepiride . This process is mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .

Pharmacokinetics

The pharmacokinetic profiles of glimepiride show a single peak of serum glimepiride concentration in once-daily dosing, and double peaks in twice-daily dosing . Drug concentration increases immediately, and peaks at 2 hours after administration irrespective of dosage . As a metabolite of glimepiride, trans-Carboxy Glimepiride is expected to follow similar pharmacokinetic properties.

Result of Action

The primary result of glimepiride’s action, and by extension trans-Carboxy Glimepiride, is the lowering of blood glucose levels. This is achieved through the stimulation of insulin secretion from the pancreas . The hydroxy metabolite of glimepiride contributes about 33% of the glucose-lowering effect of the parent compound .

Action Environment

The action of trans-Carboxy Glimepiride, like glimepiride, can be influenced by various environmental factors. For instance, the metabolism of glimepiride to trans-Carboxy Glimepiride is mediated by the cytochrome P450 (CYP) isoform CYP2C9 . Factors that affect the activity of this enzyme, such as genetic polymorphisms or the presence of other drugs that inhibit or induce CYP2C9, could potentially influence the action, efficacy, and stability of trans-Carboxy Glimepiride.

Safety and Hazards

Glimepiride is generally associated with a lower risk of hypoglycemia and less weight gain compared to other sulfonylureas . It may be safer in patients with cardiovascular disease because of its lack of detrimental effects on ischemic preconditioning .

Zukünftige Richtungen

Emerging therapeutic options in the management of diabetes include gene therapy, stem cell therapy, statin therapy, and other drugs . Recent advancements have also focused on developing novel drugs targeting these pathways, including incretin mimetics, SGLT2 inhibitors, and GLP-1 receptor agonists .

Eigenschaften

IUPAC Name

4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLACCSCMGVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435183
Record name trans-Carboxy Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127554-90-9
Record name trans-Carboxy Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.